molecular formula C23H24FN3O3 B2856732 N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1189507-31-0

N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2856732
CAS No.: 1189507-31-0
M. Wt: 409.461
InChI Key: IFALPZJLSJXKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a dimethoxyphenyl group, a fluorine atom, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the attachment of the piperidinyl methanone group, which can be accomplished through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone: This compound shares a similar quinoline core but differs in its substituents, leading to different chemical and biological properties.

    (4-(3,5-Dimethoxyphenyl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: A closely related compound with slight variations in its structure, affecting its reactivity and applications.

Uniqueness

The uniqueness of N-(3,5-dimethoxyphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-29-17-11-16(12-18(13-17)30-2)26-22-19-10-15(24)6-7-21(19)25-14-20(22)23(28)27-8-4-3-5-9-27/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFALPZJLSJXKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.